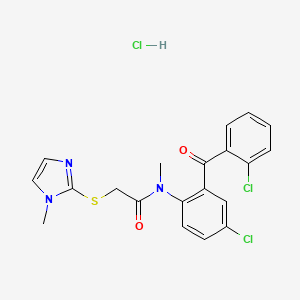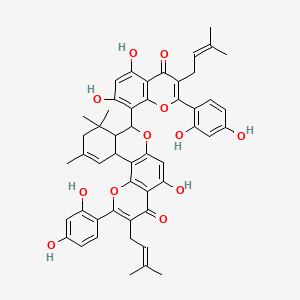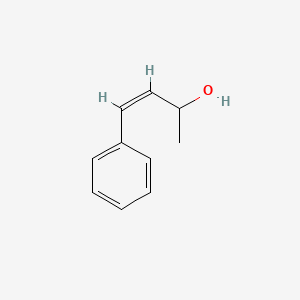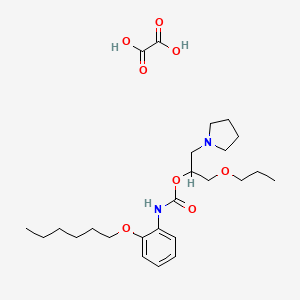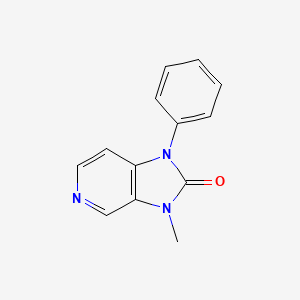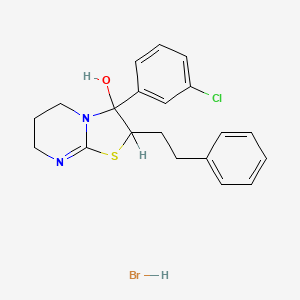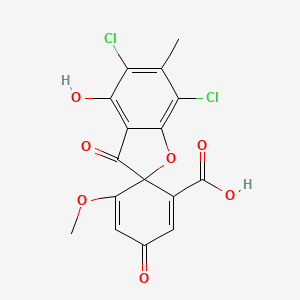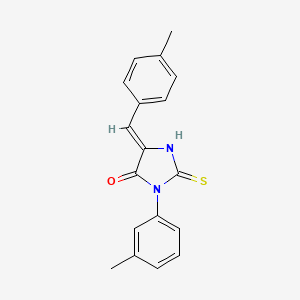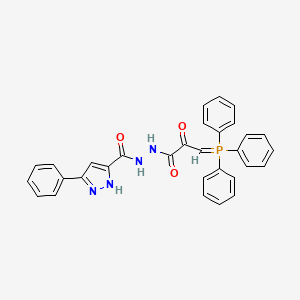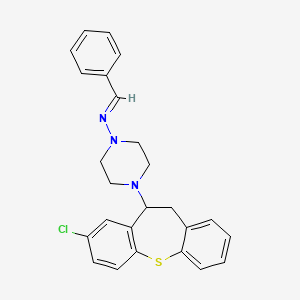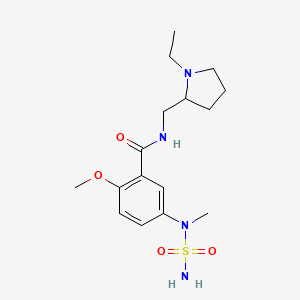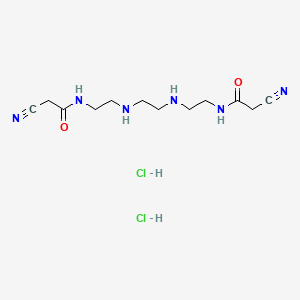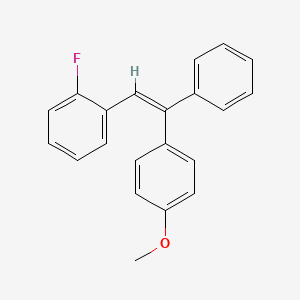
Salfredin B11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Salfredin B11 involves the use of hydroxyphthalides as starting materials. The reaction conditions typically include the use of solvents such as chloroform, methanol, and aqueous methanol. The process involves multiple steps, including the formation of intermediate compounds like dihydrophthalidochromene .
Industrial Production Methods: These methods ensure the purity and quality of the compound for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: Salfredin B11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Salfredin B11 is studied for its unique chemical structure and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules .
Biology: In biological research, this compound has shown promise in inhibiting the growth of certain cancer cell lines, such as HepG2 cells. This makes it a potential candidate for developing new anticancer therapies .
Medicine: In medicine, this compound’s cardioprotective properties are of particular interest. It has the potential to be developed into treatments for cardiovascular diseases .
Industry: In the industrial sector, this compound can be used in the formulation of health supplements and functional foods due to its bioactive properties .
Wirkmechanismus
Salfredin B11 exerts its effects through various molecular targets and pathways. One of the key mechanisms involves its interaction with crucial amino acid residues within the active site of enzymes such as succinate dehydrogenase. This interaction can inhibit the enzyme’s activity, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Nigephenol A
- Nigephenol B
- Nigephenol C
- Nigelladine A
- Nigelladine B
- Nigelladine C
- Nigellaquinomine
Comparison: Salfredin B11 is unique among these compounds due to its specific prenylated phthalide structure. While other compounds like Nigephenol A, B, and C also exhibit biological activities, this compound’s cardioprotective properties and its ability to inhibit cancer cell lines make it particularly noteworthy .
Eigenschaften
CAS-Nummer |
165467-63-0 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethyl-8H-furo[3,4-g]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-13(2)4-3-8-9(17-13)5-7-6-16-12(15)10(7)11(8)14/h3-5,14H,6H2,1-2H3 |
InChI-Schlüssel |
ZYOUEEMPKPNVQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C3COC(=O)C3=C2O)C |
melting_point |
179 - 180 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



